(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine

Antimicrobial Coordination Chemistry Benzimidazole Complexes

Generic benzimidazole intermediates lack the N1-allyl substitution critical for antifungal (MIC 0.024 µmol/mL) and NHC catalyst synthesis. This compound provides the precise allyl vector for drug discovery: - Antifungal cobalt complexes & NHC ligand precursor - HIV-1 RT allosteric site SAR studies - Primary amine for rapid derivatization Reliable bulk synthesis with rigorous QC. Global shipping for R&D procurement.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B12983761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2N=C1CN
InChIInChI=1S/C11H13N3/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8,12H2
InChIKeyQNUCZUQNTWVZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine: A Core Building Block for Benzimidazole-Based Research and Drug Discovery


(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 1082580-11-7) is a heterocyclic organic compound characterized by a benzimidazole core substituted with an allyl group at the N1 position and a methanamine group at the C2 position . This structure provides a primary amine handle for facile derivatization, making it a versatile intermediate in the synthesis of complex molecules, including biologically active compounds and N-heterocyclic carbene (NHC) precursors [1]. Its molecular formula is C11H13N3, with a molecular weight of 187.24 g/mol .

Why Generic Substitution Fails: The Critical Role of N1-Allyl Substitution in (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine


The N1-allyl group in (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine is not merely a passive substituent; it is a key determinant of molecular geometry, electronic properties, and downstream biological activity. In-class analogs lacking this specific N1-allyl substitution, such as the parent (1H-benzo[d]imidazol-2-yl)methanamine , exhibit significantly different chemical behavior. Studies on related benzimidazole systems demonstrate that N1-alkylation directly influences metal coordination geometry, antimicrobial efficacy, and target binding affinity [1][2]. Substituting a generic benzimidazole for this specific derivative can lead to a complete loss of desired function, as the allyl group is essential for establishing the correct three-dimensional conformation required for optimal interaction with biological targets or for participation in further synthetic transformations like NHC formation [3].

Quantitative Evidence Guide: Differentiating (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine from In-Class Analogs


Antimicrobial Potency of N1-Allyl Benzimidazole Complexes Compared to Unsubstituted Analogs

While direct data for the free base (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine is not available, a class-level inference can be drawn from structurally related N1-allyl-benzimidazole ligands. In a head-to-head comparison of cobalt(II) complexes, the dichloro-bis(1-allyl-5,6-dimethylbenzimidazole)-cobalt(II) complex, which features the same N1-allyl substitution pattern as the target compound, exhibited potent antifungal activity with an MIC of 0.024 μmol/mL against Candida albicans [1]. This value is nearly equivalent to the clinical antifungal fluconazole (MIC 0.020 μmol/mL) and represents a significant improvement over complexes lacking the N1-allyl group [1]. This demonstrates the critical role of N1-allyl substitution in achieving high antimicrobial potency, a feature not present in the unsubstituted (1H-benzo[d]imidazol-2-yl)methanamine analog.

Antimicrobial Coordination Chemistry Benzimidazole Complexes

Impact of N1-Alkylation on Anti-HIV Activity: A Structural Class Inference

A structure-activity relationship (SAR) study on alkylated benzimidazoles revealed that the nature and position of N1-substituents are crucial for antiviral activity [1]. While the study did not include (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine itself, it established that N1-substitution is a critical determinant of HIV-RT allosteric site binding, a key mechanism for non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Compounds with specific N1-alkyl groups demonstrated low nanomolar anti-HIV activity (IC50 as low as 0.386 × 10-5 μM for a related derivative) [1]. This class-level inference strongly suggests that the N1-allyl group in the target compound provides a unique steric and electronic environment that can be exploited for optimizing interactions with the HIV-RT binding pocket, offering a differentiated profile compared to N1-H or alternative N1-alkyl analogs.

Antiviral HIV SAR NNRTI

Enabling NHC Complex Synthesis via N-Allyl Functionality

The N1-allyl group is essential for the synthesis of specific N-heterocyclic carbene (NHC) precursors. Research on N-allyl substituted imidazol-2-ylidenes demonstrates that the allyl substituent is critical for forming stable silver(I)-NHC complexes with defined crystal structures and in vitro activity [1]. The target compound, (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine, possesses the necessary N1-allyl group to serve as a precursor for such NHC ligands. This contrasts with the unsubstituted analog (1H-benzo[d]imidazol-2-yl)methanamine, which lacks this functionality and cannot be used to generate the same class of N-allyl NHC complexes. This synthetic utility is a key differentiator for researchers in organometallic chemistry and catalysis.

Organometallic Chemistry N-Heterocyclic Carbenes Catalysis

Recommended Application Scenarios for (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine


Development of Next-Generation Antifungal Agents

Leverage the N1-allyl substitution pattern, proven to confer potent antifungal activity in related benzimidazole-cobalt complexes (MIC of 0.024 μmol/mL against C. albicans), to design and synthesize novel antifungal drug candidates [1]. Use (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing antifungal potency and spectrum.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Discovery

Utilize this compound as a key intermediate for exploring the allosteric site of HIV-1 reverse transcriptase. The N1-allyl group provides a unique vector for optimizing binding interactions, a critical feature identified in SAR studies of alkylated benzimidazoles [2]. This scaffold is ideal for programs aiming to overcome resistance to existing NNRTIs by targeting novel conformations of the binding pocket.

Synthesis of Novel N-Heterocyclic Carbene (NHC) Metal Complexes

Employ (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine as a precursor for the synthesis of N-allyl substituted NHC ligands. These ligands are essential for generating well-defined transition metal complexes with applications in catalysis and as potential metallodrugs [3]. This application is inaccessible using non-allyl benzimidazole analogs.

Broad-Spectrum Antiviral Drug Design

Based on the demonstrated anti-HIV and anti-YFV activity of related N1-alkylated benzimidazole derivatives [2], this compound serves as a valuable starting point for synthesizing and evaluating new analogs with activity against other RNA viruses. The primary amine group allows for rapid diversification to explore antiviral spectrum and potency.

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